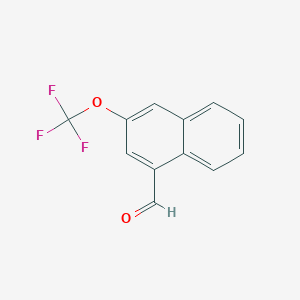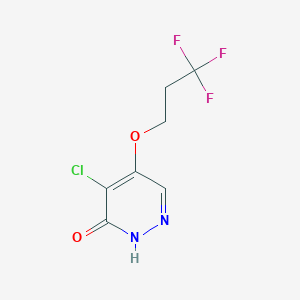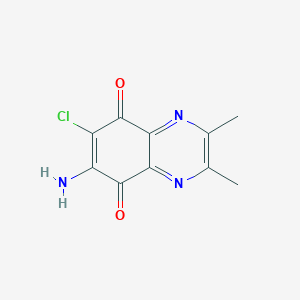
2-(Trifluoromethoxy)naphthalene-4-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethoxy)naphthalene-4-carboxaldehyde is an organic compound that features a trifluoromethoxy group attached to a naphthalene ring with a carboxaldehyde functional group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine gängige Methode ist die Trifluormethoxylierung von Naphthalinderivaten unter Verwendung spezialisierter Reagenzien . Die Reaktionsbedingungen erfordern häufig den Einsatz von Katalysatoren und spezifischen Lösungsmitteln, um hohe Ausbeuten und Selektivität zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann großtechnische Trifluormethoxylierungsreaktionen unter optimierten Bedingungen umfassen, um Effizienz und Wirtschaftlichkeit zu gewährleisten. Die Wahl der Reagenzien, Katalysatoren und Reaktionsparameter ist entscheidend, um Nebenprodukte zu minimieren und die Ausbeute der gewünschten Verbindung zu maximieren .
Analyse Chemischer Reaktionen
Reaktionstypen
2-(Trifluormethoxy)naphthalin-4-carbaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aldehydgruppe kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.
Reduktion: Die Aldehydgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.
Substitution: Die Trifluormethoxygruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter geeigneten Bedingungen verwendet werden, um die Trifluormethoxygruppe zu substituieren.
Hauptprodukte, die gebildet werden
Oxidation: 2-(Trifluormethoxy)naphthalin-4-carbonsäure.
Reduktion: 2-(Trifluormethoxy)naphthalin-4-methanol.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
2-(Trifluormethoxy)naphthalin-4-carbaldehyd hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.
Medizin: Wird auf sein Potenzial als pharmazeutisches Zwischenprodukt oder Wirkstoff untersucht.
Industrie: Verwendung bei der Entwicklung von fortschrittlichen Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Mechanismus, durch den 2-(Trifluormethoxy)naphthalin-4-carbaldehyd seine Wirkungen entfaltet, hängt von seinen Wechselwirkungen mit molekularen Zielstrukturen ab. Die Trifluormethoxygruppe kann die elektronischen Eigenschaften der Verbindung beeinflussen und damit ihre Reaktivität und Bindungsaffinität zu verschiedenen Zielstrukturen verändern. Die Aldehydgruppe kann kovalente Bindungen mit nukleophilen Stellen an Biomolekülen bilden, was möglicherweise zu biologischer Aktivität führt .
Wirkmechanismus
The mechanism by which 2-(Trifluoromethoxy)naphthalene-4-carboxaldehyde exerts its effects depends on its interactions with molecular targets. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(Trifluormethoxy)benzaldehyd: Ähnliche Struktur, aber mit einem Benzolring anstelle eines Naphthalinrings.
4-(Trifluormethoxy)benzaldehyd: Ein weiteres Benzaldehydderviat mit der Trifluormethoxygruppe in einer anderen Position.
2-(Trifluormethoxy)phenylessigsäure: Enthält einen Phenylring mit einer Trifluormethoxygruppe und einer Essigsäure-Funktionseinheit.
Einzigartigkeit
2-(Trifluormethoxy)naphthalin-4-carbaldehyd ist einzigartig aufgrund des Vorhandenseins sowohl der Trifluormethoxygruppe als auch des Naphthalinrings, die im Vergleich zu seinen Benzol-Analoga unterschiedliche elektronische und sterische Eigenschaften verleihen können.
Eigenschaften
Molekularformel |
C12H7F3O2 |
|---|---|
Molekulargewicht |
240.18 g/mol |
IUPAC-Name |
3-(trifluoromethoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)17-10-5-8-3-1-2-4-11(8)9(6-10)7-16/h1-7H |
InChI-Schlüssel |
YDSZTIORUHQQND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2C=O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride](/img/structure/B11871277.png)



![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)
![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)



![2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11871347.png)
![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871363.png)

![7-(Dimethylamino)-6H-benzo[c]chromen-6-one](/img/structure/B11871371.png)

